N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which are known to have a wide range of effects on the central nervous system.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide acts as an agonist for the α7 subtype of nAChRs, which are widely distributed throughout the central nervous system. Activation of these receptors has been shown to improve cognitive function and memory, as well as have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has been shown to have a number of biochemical and physiological effects, including improving cognitive function and memory, reducing inflammation, and increasing the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide is that it is a selective agonist for the α7 nAChR subtype, which allows for more specific targeting of this receptor. However, one limitation is that it has a relatively short half-life, which can make dosing and administration more difficult.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide, including:
1. Further studies on its potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and ADHD.
2. Development of more potent and selective agonists for the α7 nAChR subtype.
3. Investigation of the potential use of N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide in combination with other drugs or therapies.
4. Studies on the mechanisms underlying its neuroprotective effects.
5. Investigation of its potential use in other conditions, such as pain management and addiction.
In conclusion, N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide is a synthetic compound with potential therapeutic applications in a variety of conditions. Its mechanism of action as an agonist for the α7 nAChR subtype has been extensively studied, and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are a number of potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide has been studied extensively for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Studies have shown that N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide can improve cognitive function and memory in animal models of Alzheimer's disease, and may have potential as a treatment for cognitive deficits in humans.
Eigenschaften
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-19-8-7-18(13-20(19)29-2)24-22(27)21(26)23-14-16-3-5-17(6-4-16)15-25-9-11-30-12-10-25/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZFTCICZFVCGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.